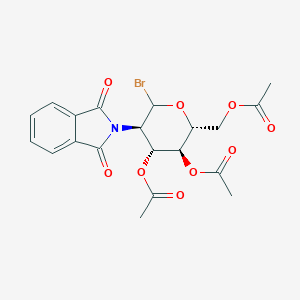

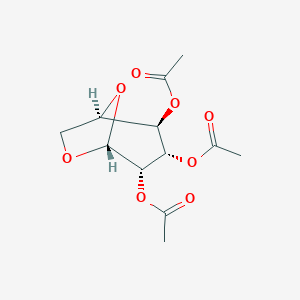

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

説明

Synthesis Analysis

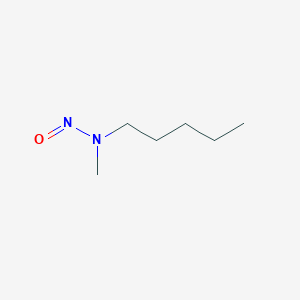

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves the acetylation and phthalimidation of glucopyranosyl bromide. A notable method includes the preparation from glucosamine hydrochloride, undergoing a series of protection and activation steps to introduce the acetyl and phthalimido groups efficiently. For instance, Kohno et al. (1975) demonstrated a modified Konigs-Knorr condensation process for synthesizing a derivative, showcasing the method's efficacy in producing neamine derivatives (Kohno, Fukami, & Nakajima, 1975).

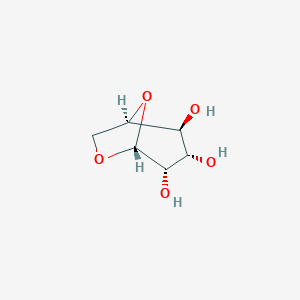

Molecular Structure Analysis

Detailed structural analyses, such as single-crystal X-ray diffraction, have elucidated the molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl derivatives. These studies confirm the β-anomeric configuration and provide insights into the spatial arrangement of the acetoxy and phthalimido groups within the crystal lattice. Curran et al. (2016) highlighted the orthogonal orientation of the phthalimido group relative to the pyranose ring, a feature critical to the compound's reactivity and interaction with other molecules (Curran, Zhang, Piro, Kassel, & Giuliano, 2016).

Chemical Reactions and Properties

The compound is utilized as a glycosyl donor in various chemical reactions, enabling the synthesis of complex glycosides. Its reactivity, especially in glycosylation reactions, is attributed to the presence of the phthalimido and acetyl groups, which serve as protecting groups and activators for the glycosyl moiety. The efficient synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside from differently N-protected glucopyranosyl chlorides demonstrates the compound's versatility in chemical transformations (Bednarczyk et al., 2013).

科学的研究の応用

Glycosyl Donor in Synthesis : This compound serves as a glycosyl donor in the synthesis of various sugar derivatives. For instance, it's used in synthesizing p-nitrophenyl 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (Abbas & Matta, 1983).

Protection of Glycosides : It's used as a protecting group in glycoside synthesis, like in the case of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside (Curran et al., 2016).

Structural Studies : The compound has been instrumental in studying the structures of crystalline compounds derived from similar molecules (Nakamura et al., 1964).

Stereospecific Allylation : It serves as a precursor in stereospecific allylation reactions, particularly in sugar derivatives (Cui & Horton, 1998).

Drug Development : This compound has potential applications in drug development due to its role in synthesizing various bioactive molecules (Ledvina et al., 1989).

Synthesis of Complex Compounds : It's used as a scaffold for synthesizing a variety of complex compounds, including benzyl esters and other glycosides (Farkaš et al., 1987).

Glycoprotein Study Models : The synthesized tri-, penta-, and hepta-saccharides from this compound are used as models for studying glycoprotein complexes (Arnarp & Lönngren, 1981).

将来の方向性

作用機序

Mode of Action

It’s known that the compound undergoes phosphorylation at the anomeric hydroxy group, resulting in the formation of previously unknown triethylammonium 2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-d-glucopyranosyl phosphonate .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDUQQNEXMJRRS-XNIMBYMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443608 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

CAS RN |

70831-94-6 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the synthesis of complex carbohydrates?

A: 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide acts as a glycosyl donor in the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose (1) and its derivatives []. This compound contains a reactive bromide leaving group, allowing it to react with suitable glycosyl acceptors like 1,2;3,4-di-O-isopropylidene-D-galactopyranose (3) in the presence of a promoter such as silver triflate. This reaction forms a new glycosidic bond, specifically a β-glycosidic linkage, leading to the formation of more complex carbohydrate structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)